molecular formula C19H26N2O6S B2371116 Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-62-2

Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Katalognummer B2371116
CAS-Nummer: 1453315-62-2
Molekulargewicht: 410.49
InChI-Schlüssel: JQJKIGGXMBDQBJ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of spirocyclic building blocks . These building blocks were first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the SMILES string and InChI key . For example, the SMILES string for tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide is OC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 277.34, a form of powder, and a storage temperature of 2-8°C . The compound has an empirical formula of C11H19NO5S .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

  • An efficient enantioselective synthesis method for related compounds, serving as intermediates for potent CCR2 antagonists, has been developed. This involves a key iodolactamization step, leading to highly functionalized derivatives (Campbell et al., 2009).

Supramolecular Arrangements

  • The preparation and analysis of various derivatives, including tert-butyl variants, reveal insights into their molecular and crystal structures. These studies highlight the role of substituents in supramolecular arrangements and contribute to the understanding of crystallography in similar compounds (Graus et al., 2010).

Molecular Structure Analysis

  • The synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, have been conducted. Techniques like NMR spectroscopy and X-ray diffraction have been utilized, providing valuable data on the molecular configuration of similar spirocyclic compounds (Moriguchi et al., 2014).

Chemical Reaction Pathways

  • Research on similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, explores the reaction pathways and yields of isomeric condensation products. These studies provide insights into the reactivity and potential applications of these compounds in chemical synthesis (Moskalenko & Boev, 2012).

Assignment of Absolute Configuration

  • The assignment of absolute configurations of similar compounds has been achieved using NMR spectroscopy. This method contributes to the accurate structural determination, which is crucial for the development and application of these compounds in scientific research (Jakubowska et al., 2013).

Synthetic Routes for Bifunctional Derivatives

  • Novel synthetic routes have been established for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. These routes offer an entry point to new compounds, providing opportunities for further chemical exploration and potential pharmaceutical applications (Meyers et al., 2009).

Safety And Hazards

The safety and hazards associated with similar compounds include acute toxicity if ingested (Hazard Statements H301). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name

tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-18(2,3)27-17(23)21-11-19(12-21)13-28(24,25)10-15(19)20-16(22)26-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKIGGXMBDQBJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C[C@@H]2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.